2,2-diethoxyethyl Benzoate 2,2-diethoxyethyl Benzoate
Brand Name: Vulcanchem
CAS No.: 64904-47-8
VCID: VC2038437
InChI: InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
SMILES: CCOC(COC(=O)C1=CC=CC=C1)OCC
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol

2,2-diethoxyethyl Benzoate

CAS No.: 64904-47-8

Cat. No.: VC2038437

Molecular Formula: C13H18O4

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

2,2-diethoxyethyl Benzoate - 64904-47-8

Specification

CAS No. 64904-47-8
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name 2,2-diethoxyethyl benzoate
Standard InChI InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Standard InChI Key QFKKHAZEIWDXRZ-UHFFFAOYSA-N
SMILES CCOC(COC(=O)C1=CC=CC=C1)OCC
Canonical SMILES CCOC(COC(=O)C1=CC=CC=C1)OCC

Introduction

Chemical Identity and Basic Properties

2,2-Diethoxyethyl benzoate is an organic compound characterized by a benzoate group attached to a 2,2-diethoxyethyl moiety. It serves as a valuable intermediate in organic synthesis due to its unique structural features and reactivity profile.

Identification Parameters

Table 1: Key Identification Parameters of 2,2-Diethoxyethyl Benzoate

ParameterValue
CAS Numbers64904-47-8, 101268-52-4
Molecular FormulaC₁₃H₁₈O₄
Molecular Weight238.28 g/mol
IUPAC Name2,2-diethoxyethyl benzoate
InChI KeyQFKKHAZEIWDXRZ-UHFFFAOYSA-N

The compound is identified in chemical databases by two different CAS numbers, which may be due to variations in chemical registrations over time . Its molecular structure consists of a benzoate ester with a 2,2-diethoxyethyl group, creating a molecule with both hydrophobic and hydrophilic regions.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLight green oil
Density1.068 g/cm³
Boiling Point272.9°C at 760 mmHg
Refractive Index1.491
Flash Point112.2°C
Vapor Pressure0.00593 mmHg at 25°C
LogP value2.20

The physical properties of 2,2-diethoxyethyl benzoate indicate a relatively high boiling point and low vapor pressure, consistent with its molecular weight and structure . Its LogP value of 2.20 suggests moderate lipophilicity, which explains its solubility characteristics and biological behavior.

Structural Characteristics

2,2-Diethoxyethyl benzoate contains several functional groups that define its chemical behavior: an aromatic ring, an ester group, and an acetal functionality. This combination provides diverse reactivity patterns that make it valuable in synthetic chemistry.

Chemical Structure Representation

The compound's structure can be represented by the following chemical identifiers:

Table 3: Structural Representations

Representation TypeValue
SMILESCCOC(COC(=O)C1=CC=CC=C1)OCC
InChIInChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

These structural representations highlight the key features of the molecule: the benzoate group (aromatic ring with a carboxyl group) connected to the 2,2-diethoxyethyl moiety via an ester linkage .

Synthesis Methods and Approaches

Multiple synthetic routes have been developed for the preparation of 2,2-diethoxyethyl benzoate, with varying yields and reaction conditions.

Synthesis from Glycol Aldehyde Diethylacetal

One of the most efficient methods involves the reaction of glycol aldehyde diethylacetal with benzoyl chloride in pyridine:

Table 4: Optimal Synthesis Conditions

ReagentsConditionsYieldReference
Glycol aldehyde diethylacetal (148 mmol) and benzoyl chloride (444 mmol) in pyridine (30 ml)-20 to 30°C for approximately 168 hours96.4%

The detailed procedure involves:

  • Dropwise addition of benzoyl chloride to a pyridine solution of glycol aldehyde diethylacetal at controlled temperature

  • Extended stirring period (approximately 168 hours) at room temperature

  • Quenching with methanol and water, followed by extraction with ethyl acetate

  • Multiple washing steps with saturated aqueous solutions

  • Drying and purification by column chromatography

Spectroscopic Confirmation

The successful synthesis of 2,2-diethoxyethyl benzoate can be confirmed through spectroscopic analysis, particularly NMR spectroscopy:

Table 5: NMR Spectroscopic Data

TypeChemical Shifts (δ ppm)Assignment
¹H NMR (400 MHz, CDCl₃)1.24 (6H, t, J=7 Hz)Ethoxy CH₃ groups
3.58-3.68 (2H, m), 3.72-3.82 (2H, m)Ethoxy CH₂ groups
4.34 (2H, d, J=6 Hz)-CH₂-O-
4.83 (1H, t, J=6 Hz)Acetal CH
7.42-7.48 (2H, m), 7.54-7.60 (1H, m), 8.02-8.09 (2H, m)Aromatic protons

These spectroscopic data provide structural confirmation of the synthesized compound .

Chemical Reactions and Reactivity

2,2-Diethoxyethyl benzoate exhibits diverse chemical reactivity due to its functional groups, making it valuable as a synthetic intermediate.

Hydrolysis Reactions

The ester bond in 2,2-diethoxyethyl benzoate can undergo hydrolysis under appropriate conditions:

Table 6: Hydrolysis Reactions

Reaction TypeConditionsProducts
Acidic HydrolysisDilute acids (e.g., HCl)Benzoic acid and 2,2-diethoxyethanol
Basic HydrolysisDilute bases (e.g., NaOH)Benzoic acid salt and 2,2-diethoxyethanol

The hydrolysis reactions occur at the ester linkage, preserving the acetal functionality under mild conditions.

Reduction Reactions

The ester group can be reduced selectively:

Table 7: Reduction Reactions

Reaction TypeReducing AgentProducts
Ester ReductionLithium aluminum hydride (LiAlH₄)2,2-diethoxyethyl alcohol and benzyl alcohol derivatives

These reduction reactions demonstrate the selective reactivity of the ester group in the presence of the acetal functionality.

Nucleophilic Substitution Reactions

The benzoate moiety can undergo nucleophilic substitution reactions:

Table 8: Nucleophilic Substitution Reactions

Nucleophile TypeExample ReagentsProducts
AminesPrimary and secondary amines2,2-diethoxyethyl amides
ThiolsAlkyl and aryl thiols2,2-diethoxyethyl thiobenzoates

These reactions highlight the versatility of 2,2-diethoxyethyl benzoate as a building block for more complex molecules.

Applications in Organic Synthesis

2,2-Diethoxyethyl benzoate has found significant applications in various synthetic schemes, particularly in the construction of complex organic molecules.

Use in Natural Product Synthesis

A notable application of 2,2-diethoxyethyl benzoate is in the synthesis of complex natural products:

Table 9: Applications in Natural Product Synthesis

Synthetic TargetRole of 2,2-Diethoxyethyl BenzoateOutcomeReference
Renieramycin G and related compoundsKey intermediate in cyclization reactionFormation of complex heterocyclic systems
Cribrostatin 4Precursor for introducing specific structural featuresEnabled total synthesis of antitumor marine natural product

In these applications, 2,2-diethoxyethyl benzoate reacts with trimethylsilyl lactim intermediates in the presence of trimethylsilyl triflate and acetic anhydride to give key intermediates in high yield (92%), which are then elaborated to the target natural products .

Comparison with Similar Compounds

Understanding the relative properties and reactivity of 2,2-diethoxyethyl benzoate compared to similar compounds provides insights into its unique characteristics.

Table 10: Comparison with Related Compounds

CompoundStructural DifferenceKey PropertiesReference
2-(2-Hydroxyethoxy)ethyl benzoateContains a hydroxyethoxy chain instead of a diethoxyethyl groupHigher polarity, presence of free hydroxyl group
(2,2-Diethoxyethyl)benzeneDirect C-C bond between benzene and diethoxyethyl group instead of ester linkageDifferent reactivity profile, no ester functionality
2,2-difluorovinyl benzoatesContains a difluorovinyl group instead of diethoxyethyl groupDifferent reactivity due to electronegative fluorine atoms

These structural differences translate into distinct reactivity patterns and applications, with 2,2-diethoxyethyl benzoate offering a unique combination of features for synthetic applications.

Analytical Techniques for Characterization

Various analytical techniques can be employed to characterize 2,2-diethoxyethyl benzoate and confirm its structure and purity.

Chromatographic Methods

Table 11: Chromatographic Analysis Techniques

TechniqueConditionsApplicationReference
GC-MSTemperature program: 50°C (1 min), then 10°C/min to 200°C, 30°C/min to 300°C (2 min)Structure confirmation and purity analysis
Column ChromatographySilica gel, elution with petroleum ether/ethyl acetate mixturesPurification and isolation

Spectroscopic Methods

Beyond NMR, other spectroscopic methods are valuable for characterization:

Table 12: Additional Spectroscopic Methods

MethodInformation Provided
IR SpectroscopyIdentification of functional groups (ester carbonyl, C-O stretching)
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis
UV-Vis SpectroscopyAbsorption characteristics of the aromatic system

These analytical methods collectively provide comprehensive structural confirmation and purity assessment of 2,2-diethoxyethyl benzoate.

ParameterInformationReference
ReactivityReacts with strong bases and strong oxidants
Thermal StabilityDecomposes on heating, producing carbon dioxide and carbon monoxide
Incompatible MaterialsStrong oxidizers, acids, alkalis
Hazardous Decomposition ProductsAcrid smoke and irritating fumes when heated to decomposition

While specific toxicity data for 2,2-diethoxyethyl benzoate is limited, general safety precautions for handling organic esters should be followed, including avoiding inhalation, skin contact, and ingestion .

Research Applications and Future Perspectives

Research utilizing 2,2-diethoxyethyl benzoate continues to expand, particularly in the areas of pharmaceutical development and materials science.

Pharmaceutical Research

The role of 2,2-diethoxyethyl benzoate in pharmaceutical research is significant:

Table 14: Pharmaceutical Research Applications

Research AreaPotential ApplicationsReference
Anticancer CompoundsSynthesis of renieramycin derivatives and other antitumor marine natural products
Drug Delivery SystemsDevelopment of prodrugs and controlled-release formulations

Future Research Directions

Based on current applications, several promising research directions for 2,2-diethoxyethyl benzoate include:

  • Development of novel synthetic methodologies utilizing its acetal and ester functionalities

  • Exploration of its potential as a building block for bioactive compounds

  • Investigation of modified derivatives with enhanced properties for specific applications

  • Structure-activity relationship studies of compounds derived from 2,2-diethoxyethyl benzoate

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